molecular formula C23H25N3O4S2 B4537935 3-propoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide

3-propoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide

Cat. No. B4537935
M. Wt: 471.6 g/mol
InChI Key: BTZFIPXRDODCSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from readily available raw materials. For instance, a series of substituted benzamides have been designed and synthesized from acetic acid, trimethoxybenzene, and substituted benzoyl chlorides, showing moderate to excellent activity in specific applications (Ravinaik et al., 2021). Another example includes the synthesis of heterocyclic compounds through reactions involving amino pyridine derivatives and benzoyl chloride, followed by copper(II) chloride oxidation (Adhami et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. These studies provide detailed insights into the atoms' positions, bond lengths, bond angles, and dihedral angles, contributing to a better understanding of the compound's chemical behavior (Adhami et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to a wide range of derivatives with different properties. For example, the reaction of potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives followed by oxidation has been used to synthesize novel cyclic systems, indicating the versatility of these compounds in chemical synthesis (Adhami et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the applicability of these compounds in different domains. Crystal structure determination via X-ray diffraction provides valuable information on the compound's solid-state organization, which is essential for predicting its reactivity and stability (Adhami et al., 2014).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, play a significant role in the compound's applications. The synthesis and characterization of related compounds shed light on these aspects, contributing to a comprehensive understanding of their chemical behavior (Adhami et al., 2014).

properties

IUPAC Name

3-propoxy-N-[4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-2-14-30-19-7-5-6-18(15-19)22(27)25-23-24-21(16-31-23)17-8-10-20(11-9-17)32(28,29)26-12-3-4-13-26/h5-11,15-16H,2-4,12-14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZFIPXRDODCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-propoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-propoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide
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3-propoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide

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